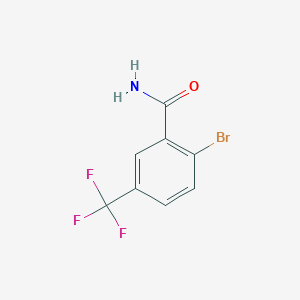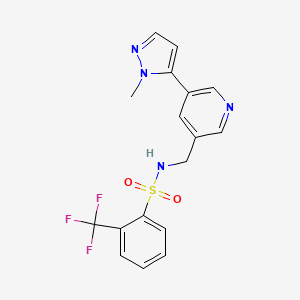
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(trifluoromethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The pyrazole and pyridine rings would contribute to the planarity of the molecule, while the trifluoromethyl and benzenesulfonamide groups would add to its complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazole compounds are known to participate in a variety of reactions, including nucleophilic addition and elimination reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Pyrazole compounds are generally soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
Anti-Inflammatory and Anticancer Properties : Research has demonstrated the synthesis of derivatives related to this compound, exploring their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Notably, some derivatives have shown promising results in inhibiting cancer cell lines without causing significant tissue damage in liver, kidney, colon, and brain, indicating potential for therapeutic development (Ş. Küçükgüzel et al., 2013).
Antimicrobial Activity : Studies on pyrazolo[3,4-b]pyridine scaffolds bearing benzenesulfonamide and trifluoromethyl moieties have uncovered their effectiveness against various pathogenic bacterial strains and fungal yeasts, suggesting these compounds could be developed into new antimicrobial agents (Navneet Chandak et al., 2013).
Anticancer Evaluation : The development and evaluation of N-(guanidinyl)benzenesulfonamides with pyrazole, pyrimidine, and pyridine moieties have shown significant anticancer activity against human tumor breast cell lines, highlighting their potential as cancer treatments (M. Ghorab et al., 2014).
Selective Kinase Inhibition : A series of these compounds were designed as selective inhibitors of the ZAK kinase, showing strong inhibition of kinase activity and suppression of downstream signals. This specificity suggests their use in treating conditions like cardiac hypertrophy (Yu Chang et al., 2017).
Herbicidal Activity : N-(2-pyrazolin-1-ylformyl) benzenesulfonamides have been identified as a new group of compounds with herbicidal activity, particularly against dicotyledonous weed species. This highlights their potential application in agricultural chemistry (J. Eussen et al., 1990).
Antimalarial Activity : The synthesis and evaluation of pyrazolopyridine-sulfonamide derivatives against Plasmodium falciparum have shown promising results, offering a new avenue for antimalarial drug development (Thais B Silva et al., 2016).
Transfer Hydrogenation Catalysts : Complexes bearing pyridinesulfonamide ligands have been synthesized and tested for transfer hydrogenation of ketones, indicating their utility as catalysts in organic synthesis (A. Ruff et al., 2016).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2S/c1-24-15(6-7-22-24)13-8-12(9-21-11-13)10-23-27(25,26)16-5-3-2-4-14(16)17(18,19)20/h2-9,11,23H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVMNIHBJBWAPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[1-(oxolane-2-carbonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2542026.png)
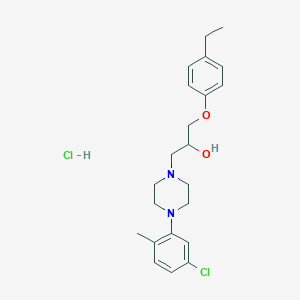
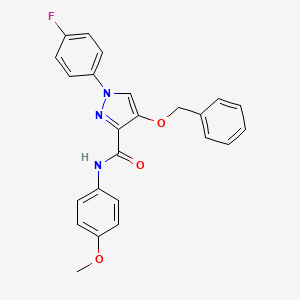
![4-[(Thiophen-3-yl)carbonyl]morpholine](/img/structure/B2542033.png)
![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2542034.png)
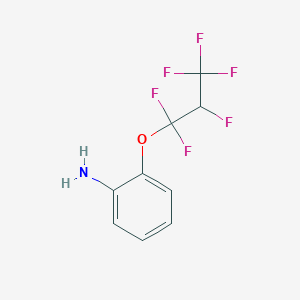
![3,5-Dimethyl-1,3,4,7-tetraazatricyclo[7.4.0.0,2,6]trideca-2(6),4-diene](/img/structure/B2542036.png)
![3-(2-chlorophenyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2542037.png)
![METHYL 4-{[(3-FLUOROPHENYL)CARBAMOYL]METHOXY}-6-METHOXYQUINOLINE-2-CARBOXYLATE](/img/structure/B2542038.png)
![4-[(4-Iodophenoxy)methyl]benzoic acid](/img/structure/B2542039.png)
![(R)-9-Hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one hydrochloride](/img/structure/B2542041.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(naphthalen-1-yl)acetamide](/img/no-structure.png)
